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molecular formula C14H18O2 B1317125 6-Butoxy-3,4-dihydronaphthalen-1(2H)-one CAS No. 28945-95-1

6-Butoxy-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1317125
M. Wt: 218.29 g/mol
InChI Key: YIHSDISKXGDKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254731

Procedure details

A solution of 2.50 g of 6-hydroxy-1-tetralone in 20 ml of acetone, 2.54 g of potassium carbonate and 2 ml of 1-bromobutane were heated under reflux for four days. After evaporation the residue was diluted carefully in 20 ml of 1N hydrochloric acid and extracted three times with ethyl acetate. Then the extracts were washed with aqueous saturated solutions of sodium hydrogen carbonate and sodium chloride and dried over sodium sulfate. After evaporation the resulting residue was purified by chromatography with diethyl ether/petroleum ether (1:2) to yield 3.08 g (91.5% of the theoretical yield) of 6-n-butoxy-1-tetralone in the form of a nearly colorless oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.C(=O)([O-])[O-].[K+].[K+].Br[CH2:20][CH2:21][CH2:22][CH3:23]>CC(C)=O>[CH2:20]([O:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2)[CH2:21][CH2:22][CH3:23] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
OC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
2.54 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 mL
Type
reactant
Smiles
BrCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for four days
Duration
4 d
CUSTOM
Type
CUSTOM
Details
After evaporation the residue
ADDITION
Type
ADDITION
Details
was diluted carefully in 20 ml of 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
Then the extracts were washed with aqueous saturated solutions of sodium hydrogen carbonate and sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation the resulting residue
CUSTOM
Type
CUSTOM
Details
was purified by chromatography with diethyl ether/petroleum ether (1:2)
CUSTOM
Type
CUSTOM
Details
to yield 3.08 g (91.5% of the

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC=1C=C2CCCC(C2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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